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Compound of Interest

Compound Name: 2-(Methylsulfonyl)ethanol

Cat. No.: B046698 Get Quote

This guide provides a comprehensive overview of standard spectroscopic techniques used to

confirm the formation and purity of 2-(Methylsulfonyl)ethanol. Targeted at researchers,

scientists, and professionals in drug development, this document offers a comparative analysis

of key spectroscopic data, detailed experimental protocols, and a comparison with a structurally

similar alternative, 2-(Ethylsulfonyl)ethanol, to aid in the interpretation of results.

Spectroscopic Data Summary
The confirmation of the molecular structure of 2-(Methylsulfonyl)ethanol, which has a

molecular formula of C₃H₈O₃S and a molecular weight of 124.16 g/mol , relies on the combined

use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).[1][2][3] The data from these techniques provide unambiguous

evidence of the compound's functional groups and connectivity.

The following table summarizes the expected spectroscopic data for 2-
(Methylsulfonyl)ethanol.
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Technique Parameter
Expected Value /

Observation
Reference

¹H NMR Solvent DMSO-d₆ [1]

Methyl Protons (-

SO₂CH₃)
Singlet [1]

Methylene Protons (-

SO₂CH₂-)
Triplet [1]

Methylene Protons (-

CH₂OH)
Triplet [1]

Hydroxyl Proton (-OH) Singlet (broad) [1]

IR Spectroscopy O-H Stretch
~3400-3500 cm⁻¹

(broad)
[2]

C-H Stretch ~2900-3000 cm⁻¹ [2]

S=O Stretch

(asymmetric)
~1285 cm⁻¹ [4]

S=O Stretch

(symmetric)
~1138 cm⁻¹ [4]

C-O Stretch ~1050 cm⁻¹ [2]

Mass Spectrometry Technique
Electron Ionization

(EI)
[5]

(EI-MS) Molecular Ion (M⁺) m/z = 124 [5]

Key Fragments

m/z = 93 ([M-

CH₂OH]⁺), 79

([CH₃SO₂]⁺), 45

([CH₂OH]⁺)

[5]

For comparative purposes, the spectroscopic data for 2-(Ethylsulfonyl)ethanol (C₄H₁₀O₃S) are

presented below. This structural analog helps illustrate how minor changes in the molecular

structure are reflected in the spectroscopic output.
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Technique Parameter
Expected Value /

Observation
Reference

¹H NMR
Ethyl Protons (-

SO₂CH₂CH₃)
Triplet [6]

Ethyl Protons (-

SO₂CH₂CH₃)
Quartet [6]

Methylene Protons (-

SO₂CH₂CH₂OH)
Triplet [6]

Methylene Protons (-

CH₂OH)
Triplet [6]

IR Spectroscopy S=O Stretch

Similar to 2-

(Methylsulfonyl)ethan

ol

[6]

Mass Spectrometry Molecular Ion (M⁺) m/z = 138 [6]

(EI-MS) Key Fragments

m/z = 107 ([M-

CH₂OH]⁺), 93

([C₂H₅SO₂]⁺), 45

([CH₂OH]⁺)

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

confirmation of a synthesized product like 2-(Methylsulfonyl)ethanol.
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Caption: Workflow for Product Confirmation.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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Prepare the sample by dissolving approximately 5-10 mg of purified 2-
(Methylsulfonyl)ethanol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation

delay of 1-2 seconds, and 16-32 scans.

Process the resulting Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication) and Fourier transform.

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual

solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Integrate all signals and analyze the chemical shifts, splitting patterns (multiplicity), and

coupling constants.

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid or liquid 2-(Methylsulfonyl)ethanol sample directly onto

the ATR crystal.[3] If the sample is solid, ensure good contact by applying pressure with

the built-in clamp.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

The resulting spectrum will be an absorbance or transmittance plot versus wavenumber

(cm⁻¹).
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Identify characteristic absorption bands corresponding to the functional groups (O-H, C-H,

S=O, C-O).

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or by injection if coupled with a Gas Chromatograph (GC).

In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by the mass analyzer

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), which

corresponds to the molecular weight of the compound, and characteristic fragment ions.

Alcohols often undergo alpha-cleavage (breaking the C-C bond adjacent to the oxygen)

and dehydration (loss of H₂O).[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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